AG-1478, commonly referred to as AG-1478, is a synthetic compound belonging to the tyrphostin class of molecules. [] It is widely recognized for its role as a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. [, , , , , , ] This inhibitory activity makes AG-1478 a valuable tool in scientific research investigating the role of EGFR signaling in various biological processes, including cell proliferation, differentiation, and survival. [, , , , , , ]
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound with significant relevance in medicinal chemistry, particularly as an epidermal growth factor receptor antagonist. This compound, characterized by its unique molecular structure, is primarily utilized in cancer research due to its potential therapeutic applications.
The compound can be sourced from various chemical suppliers and has been documented in scientific literature for its biological activities and synthesis methods. Its molecular formula is , with a molecular weight of approximately 315.76 g/mol.
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine belongs to the class of quinazoline derivatives. This classification is significant as quinazolines are known for their diverse biological activities, including anticancer properties and enzyme inhibition capabilities.
The synthesis of N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves a multi-step process. One common method includes the reaction of 3-chloroaniline with 6,7-dimethoxyquinazoline under optimized conditions to yield the desired product. The use of dimethyl sulfoxide as a solvent and specific catalysts can enhance the reaction efficiency.
The molecular structure of N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine features a quinazoline core substituted at the 4-position with an amine group and at the 6 and 7 positions with methoxy groups. The presence of a chlorophenyl group at the 3-position enhances its biological activity.
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine primarily participates in substitution reactions due to its functional groups. It can also undergo oxidation and reduction reactions under specific conditions.
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine acts primarily by inhibiting the epidermal growth factor receptor (EGFR), which plays a crucial role in cell signaling pathways related to growth and proliferation. By blocking this receptor, the compound may impede tumor growth and progression.
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has several notable applications:
N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine (commonly designated AG-1478 or Tyrphostin AG-1478) exemplifies the 4-anilinoquinazoline class of epidermal growth factor receptor inhibitors. Its mechanism centers on precise disruption of epidermal growth factor receptor tyrosine kinase activity through three interdependent pharmacological strategies: competitive adenosine triphosphate-binding site occlusion, structural selectivity determinants, and allosteric modulation of receptor dimerization.
N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine functions as a reversible, competitive inhibitor of epidermal growth factor receptor’s intracellular tyrosine kinase domain. It directly occupies the adenosine triphosphate-binding cleft with high binding affinity (reported half-maximal inhibitory concentration = 3 nM), thereby obstructing adenosine triphosphate-dependent autophosphorylation. Kinetic analyses reveal a Ki value of 0.31 nM for the chlorine-substituted analog, significantly lower than hydrogen (29 nM) or iodine (0.89 nM) variants, underscoring halogen-dependent efficacy enhancements [3]. The chlorine atom at the C3' anilino position induces electronic perturbations that optimize binding pocket complementarity. Specifically, density functional theory calculations demonstrate chlorine-mediated augmentation of molecular dipole moments (>8.0 Debye in bioactive conformers), intensifying electrostatic interactions with residues lining the catalytic cleft . This elevates ligand-receptor residence time and reduces adenosine triphosphate affinity.
Table 1: Kinetic Parameters of Halogen-Substituted 4-Anilinoquinazoline Epidermal Growth Factor Receptor Inhibitors
Halogen (X) | IC50 (nM) | Relative Binding Affinity | Dipole Moment (Debye) |
---|---|---|---|
H (Hydrogen) | 29.0 | 1.0x | <7.0 |
F (Fluorine) | 3.80 | 7.6x | 7.2 |
Cl (Chlorine) | 0.31 | 93.5x | 8.1 |
Br (Bromine) | 0.025 | 1160x | 8.3 |
I (Iodine) | 0.89 | 32.6x | 7.9 |
Source: Adapted from halogen substitution studies
The compound’s selectivity arises from synergistic molecular features:
Notably, C2' halogenation abolishes inhibitory activity, confirming the stringent spatial requirements of the hydrophobic cavity. Ultraviolet-visible spectral shifts (e.g., λmax 326.71 nm for bromine vs. 333.17 nm for hydrogen) correlate with electron density redistribution induced by halogens, further validating structure-activity relationships .
Table 2: Structural and Electronic Impact of Halogen Substitution on Inhibitor Properties
Structural Feature | Role in Epidermal Growth Factor Receptor Selectivity | Consequence of Modification |
---|---|---|
Quinazoline N1/N3 | Hydrogen bonding to kinase hinge | Loss of activity if disrupted |
C4-anilino linkage | Positions halogen in hydrophobic pocket | C2' substitution sterically clashes with Thr766 |
C3'-chlorine | Van der Waals contacts with Leu718/Val726 | Iodine induces conformational strain (RMSD ↑ 0.42 Å) |
6,7-Dimethoxy orientation | Solvent exposure and conformational restriction | Removal decreases potency 15-fold |
Beyond adenosine triphosphate-competitive inhibition, N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine allosterically disrupts epidermal growth factor receptor homo- and heterodimerization. Molecular dynamics simulations demonstrate that inhibitor binding stabilizes an asymmetric kinase domain conformation, sterically hindering the dimerization arm (residues Arg677-Ile687). This prevents the rotational alignment necessary for high-affinity dimer interfaces .
In cellular models, pretreatment with this compound abolishes epidermal growth factor receptor-human epidermal growth factor receptor 2 heterodimer formation induced by angiotensin II. This occurs via inhibition of c-Src-mediated epidermal growth factor receptor transactivation, a pathway central to fibrotic signaling cascades. Consequently, downstream extracellular signal-regulated kinase and protein kinase B phosphorylation are attenuated even when alternative dimerization stimuli (e.g., transforming growth factor beta) are present . The chlorine substituent specifically enhances this allosteric effect; chlorine-substituted inhibitors reduce dimerization efficiency by 89% versus 63% for non-halogenated analogs, attributable to chlorine-induced rigidification of the juxtamembrane domain .
Table 3: Allosteric Effects on Epidermal Growth Factor Receptor Dimerization in Angiotensin II-Stimulated Models
Inhibitor | Dimerization Efficiency (% Reduction) | Extracellular Signal-Regulated Kinase Phosphorylation (% Control) | c-Src Co-Immunoprecipitation |
---|---|---|---|
None (Control) | 0% | 100% | ++++ |
Non-halogenated analog | 63% | 41% | ++ |
N-(3-Chlorophenyl) derivative | 89% | 12% | + |
Brominated analog | 92% | 9% | + |
Source: Data derived from angiotensin II-induced dimerization studies
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5